
12-Amino Minocycline
Übersicht
Beschreibung
12-Amino Minocycline is a semi-synthetic derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline itself is characterized by a dimethylamino group at position 7 and a hydroxyl group at position 12a, with modifications such as amino substitutions altering its pharmacokinetic and pharmacodynamic profiles . For example, 9-Amino-Doxycycline (a doxycycline derivative) demonstrates how amino group additions enhance antimicrobial or cytoprotective properties .
This compound’s hypothesized mechanism includes inhibition of mitochondrial calcium uptake and anti-apoptotic effects, similar to minocycline’s ability to protect neurons and liver cells from oxidative stress and calcium overload . However, its distinct amino substitution may influence solubility, tissue penetration, or microbial resistance profiles compared to parent compounds.
Vorbereitungsmethoden
Palladium-Catalyzed Cross-Coupling Approaches
Direct Amination of 7-Iodosancycline
Patent CN106831479A ( ) outlines a two-step process starting from demethylchlortetracycline hydrochloride:
Step 1: Iodination
7-Iodosancycline is synthesized via N-iodosuccinimide (NIS) treatment under strong acidic conditions (H₂SO₄, 0–5°C). The low-temperature regime suppresses 7,9-diiodo byproduct formation, achieving 92% yield .
Step 2: Stille Coupling
The iodinated intermediate reacts with dimethylaminotrimethyltin in amide solvents (DMF or DMAc) using Pd(PPh₃)₄ (0.5 mol%). Critical parameters:
-
Temperature: 40–50°C
-
Solvent ratio: 15:1 DMF:amine
-
Post-reaction pH adjustment to 1.0 with HCl precipitates the product .
Outcome
-
Yield: 88% (crude), 95% purity after crystallization
-
Limitations: Requires toxic organotin reagents and palladium recovery systems
Hydrogenolytic Dechlorination-Amination
CN103387512A ( ) employs hydrogenation to replace chlorine with dimethylamine:
Reaction Scheme
2, \text{Pd/C}]{\text{EtOH, Et}3\text{N}} \text{12-Amino Minocycline}
Optimized Conditions
-
Catalyst: 10% Pd/C (0.1 equiv)
-
Pressure: 3 bar H₂
-
Solvent: Ethanol-triethylamine (4:1)
Performance Metrics
Parameter | Value |
---|---|
Conversion | 98% |
Isolated Yield | 85% |
Purity (HPLC) | 99.2% |
This method’s scalability is enhanced by solvent recycling (>90% recovery) .
Nitration-Reduction Pathway
Direct Nitration at C12
CN114957031B ( ) avoids precious metals through electrophilic nitration:
Procedure
-
Nitration : Minocycline hydrochloride in acetic acid reacts with HNO₃-Ac₂O (1:2 v/v) at −10°C.
-
Reduction : 9-Nitrominocycline sulfate undergoes Zn/HCl reduction (4 equiv Zn, 40% AcOH) .
Key Data
-
Nitro intermediate yield: 91%
-
Final product purity: 96.2% (vs. 89% for Pd/C routes)
Advantages
-
Eliminates palladium dependency
-
Suitable for continuous flow manufacturing
Diazotization of 9-Aminominocycline
ChemicalBook ( ) documents a diazotization route using butyl nitrite:
Reaction Mechanism
Optimized Parameters
Yield Analysis
Stage | Yield (%) |
---|---|
Diazotization | 92 |
Catalytic Reduction | 85 |
Overall | 78.2 |
This method’s major drawback is the explosive risk of diazo intermediates during scale-up .
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Key Findings
-
Nitration-Reduction offers the best cost-yield balance for industrial use .
-
Palladium-based methods achieve higher purities but face catalyst cost and recovery challenges .
-
Diazotization is limited by safety concerns despite moderate yields .
Recent Advances in Green Synthesis
Solvent-Free Mechanochemical Amination
Pilot studies (2024) demonstrate ball-mill reactions between minocycline and NH₃ gas over TiO₂ catalysts:
Biocatalytic Approaches
Engineered Streptomyces strains expressing aminotransferases produce this compound directly from fermented broths:
-
Titer: 1.4 g/L (lab-scale)
-
Challenges: Downstream purification complexity
Industrial Crystallization Techniques
Crystallization Optimization
-
Anti-solvent : Isopropanol (3:1 v/v vs. aqueous phase)
-
Particle Engineering : Seeded cooling crystallization (−0.5°C/min) yields 50–100 µm crystals (optimal for filtration)
Table 2: Crystallization Impact on Quality
Parameter | Standard Method | Optimized Method |
---|---|---|
Crystal Size (µm) | 20–40 | 50–100 |
Filtration Time | 8 hr | 2.5 hr |
Residual Solvent | 1200 ppm | 300 ppm |
Regulatory Considerations
Impurity Profiling
-
ICH Q3A-compliant limits:
-
7-Epimer: ≤0.5%
-
4-Epimer: ≤0.3%
-
-
Genotoxic nitrosamines: Controlled via nitrite scavengers (ascorbic acid, 0.1% w/w)
Stability Studies
-
Accelerated conditions (40°C/75% RH):
-
Degradation after 6 months: 1.2% (vs. 4.8% for earlier routes)
-
-
Photo-degradation mitigated by amber glass packaging
Analyse Chemischer Reaktionen
Types of Reactions: 12-Amino Minocycline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
12-Amino Minocycline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing novel tetracycline derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.
Medicine: Investigated for its antibacterial properties and potential use in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical studies
Wirkmechanismus
12-Amino Minocycline exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby preventing protein synthesis. The compound’s ability to cross the bacterial cell membrane and its high affinity for the ribosomal subunit contribute to its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Comparisons
Key Observations :
- 9-Amino-Doxycycline’s amino group enhances mitochondrial protection in hepatocytes, suggesting similar benefits for 12-Amino Minocycline .
- Sarecycline (a third-generation tetracycline) shows that side-chain modifications improve tissue specificity (e.g., targeting acne vulgaris) .
Pharmacological and Functional Differences
Key Findings :
- Minocycline vs. Doxycycline: Both inhibit MCU, but minocycline exhibits superior neuroprotective effects in Parkinson’s disease models .
- This compound: Likely retains minocycline’s anti-apoptotic properties but may exhibit altered tissue distribution due to amino group hydrophilicity .
- Sarecycline : Narrower antimicrobial spectrum but reduced systemic toxicity compared to earlier tetracyclines .
Clinical and Preclinical Data
Critical Insights :
- Doxycycline’s lower molecular weight correlates with broader tissue distribution but less specificity for neurological targets compared to minocycline .
Biologische Aktivität
12-Amino Minocycline is a derivative of the well-known tetracycline antibiotic minocycline, which has been extensively studied for its antibacterial properties as well as its neuroprotective and anti-inflammatory effects. This article delves into the biological activities of this compound, examining its pharmacodynamics, therapeutic applications, and potential mechanisms of action supported by various studies.
This compound, like its parent compound minocycline, exerts its primary antibiotic effect by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and demonstrating bacteriostatic activity against a broad spectrum of both Gram-positive and Gram-negative bacteria . Beyond its antibacterial properties, it also exhibits several off-target effects:
- Inhibition of Matrix Metalloproteinases (MMPs) : This activity can modulate inflammatory responses and tissue remodeling.
- Neuroprotective Effects : It acts as an antioxidant, reducing oxidative stress in neuronal tissues.
- Anti-inflammatory Properties : It inhibits the activation of microglia and the production of pro-inflammatory cytokines .
Antimicrobial Activity
Recent studies have shown that this compound maintains significant antimicrobial efficacy. For instance, in a study assessing minocycline's activity against Escherichia coli strains, it demonstrated bactericidal effects even in complex biological matrices such as intestinal samples, indicating its potential utility in gastrointestinal infections .
Bacterial Strain | MIC (μg/mL) | Bactericidal Concentration (μg/mL) |
---|---|---|
ATCC25922 | 0.4 | 1.6 |
2S1F2 | 8.1 | 1.0 |
Neuroprotective Effects
Research indicates that minocycline derivatives like this compound can enhance synaptic plasticity and improve cognitive functions in models of cerebral ischemia. In experiments with rats, administration of minocycline resulted in increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), highlighting its role in neuroprotection during oxidative stress conditions .
Clinical Applications
Minocycline has been investigated for various clinical applications beyond its traditional use as an antibiotic. Notably, it has been studied for its potential benefits in treating conditions like multiple sclerosis (MS) and acne:
- Multiple Sclerosis : A study involving patients with MS revealed that long-term minocycline administration led to reduced relapse rates and improved MRI outcomes, suggesting a neuroprotective role in demyelinating diseases .
- Acne Treatment : Clinical trials have demonstrated that extended-release formulations of minocycline significantly reduce inflammatory lesions compared to placebo, showcasing its efficacy in dermatological applications .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBAEYXBOZLAL-KVUCHLLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715703 | |
Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864073-42-7 | |
Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.